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molecular formula C10H16N2O2 B044991 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 133261-07-1

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B044991
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977378

Procedure details

340 g of 20% strength by weight sodium ethylate solution in ethanol were initially introduced into a 1 l 4-necked flask and a mixture of 78 g of 2-pentanone and 146.1 g of diethyl oxalate was added dropwise in the course of 1 hour, while stirring. When the addition was complete, 100 ml of ethanol were added and the mixture was subsequently stirred under reflex for a further hour and then cooled to 50° C. During the subsequent stirring time, 41.5 g of methylhydrazine and 50 ml of ethanol were initially introduced into a 1 l 4-necked flask and 41.4 g of formic acid were added dropwise in the course of 15 minutes, with external cooling. The crude ethyl 2,4-diketoheptanecarboxylate enolate solution prepared as described above was now added to this mixture, the solution being kept at 30 to 40° during the addition in order to prevent the enolate salt from crystallizing out. The temperature of the initial mixture was kept between 30 and 35° C. during the addition. The addition had ended after 1 hour. The suspension present became thinner and thinner in the course of the addition of the ester enolate solution. After the mixture had been subsequently stirred at 30° C. for a further hour, 4.5 g of formic acid were added, the mixture was heated and ethanol was distilled off up to a bottom temperature of 110° C. 505 g of ethanol were obtained. The readily stirrable suspension was cooled to room temperature, and 400 ml of water and 200 ml of toluene were added. The organic phase was separated off and the aqueous phase was extracted with 200 ml of toluene. The combined organic phases were washed with 100 ml of water and the toluene was distilled off. The residue (173.1 g--isomer ratio of 4.5:1 of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate to ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate), a deep brown oil, was separated into the individual components by fractional distillation. 98 g of the desired product were obtained in a purity of 98.9% by weight (determined by gas chromatography). This corresponds to a yield of 56.2% of theory.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
41.4 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-pentanone
Quantity
78 g
Type
reactant
Reaction Step Four
Quantity
146.1 g
Type
reactant
Reaction Step Four
Name
methylhydrazine
Quantity
41.5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ethyl 2,4-diketoheptanecarboxylate enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
56.2%

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[CH3:5][C:6](=O)[CH2:7][CH2:8][CH3:9].[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[C:12](OCC)=O.[CH3:21][NH:22][NH2:23]>C(O)C.C1(C)C=CC=CC=1.O.C(O)=O>[CH3:21][N:22]1[C:12]([C:11]([O:18][CH2:19][CH3:20])=[O:17])=[CH:5][C:6]([CH2:7][CH2:8][CH3:9])=[N:23]1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
41.4 g
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
2-pentanone
Quantity
78 g
Type
reactant
Smiles
CC(CCC)=O
Name
Quantity
146.1 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Five
Name
methylhydrazine
Quantity
41.5 g
Type
reactant
Smiles
CNN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
ethyl 2,4-diketoheptanecarboxylate enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in the course of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture was subsequently stirred under reflex for a further hour
ADDITION
Type
ADDITION
Details
above was now added to this mixture
ADDITION
Type
ADDITION
Details
the solution being kept at 30 to 40° during the addition in order
CUSTOM
Type
CUSTOM
Details
from crystallizing out
ADDITION
Type
ADDITION
Details
The temperature of the initial mixture was kept between 30 and 35° C. during the addition
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
The suspension present became thinner and thinner in the course of the addition of the ester enolate solution
STIRRING
Type
STIRRING
Details
After the mixture had been subsequently stirred at 30° C. for a further hour
ADDITION
Type
ADDITION
Details
4.5 g of formic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off up to a bottom temperature of 110° C
CUSTOM
Type
CUSTOM
Details
505 g of ethanol were obtained
TEMPERATURE
Type
TEMPERATURE
Details
The readily stirrable suspension was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 200 ml of toluene
WASH
Type
WASH
Details
The combined organic phases were washed with 100 ml of water
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off
CUSTOM
Type
CUSTOM
Details
The residue (173.1 g--isomer ratio of 4.5:1 of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate to ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate), a deep brown oil, was separated into the individual components by fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 56.2%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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